(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane
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Overview
Description
(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C11H11F3OS and a molecular weight of 248.26 g/mol . This compound features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- (2-methyl-3-(trifluoromethyl)phenyl)(propyl)sulfane
- (2-(cyclopropylmethoxy)-5-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its specific combination of a cyclopropoxy group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11F3OS |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-methylsulfanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3OS/c1-16-9-4-2-3-8(11(12,13)14)10(9)15-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
FWMNRSOOCJGLBO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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